

Leucocianidol network pharmacology validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Leucocianidol

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Leucocianidol in a Network Pharmacology Study

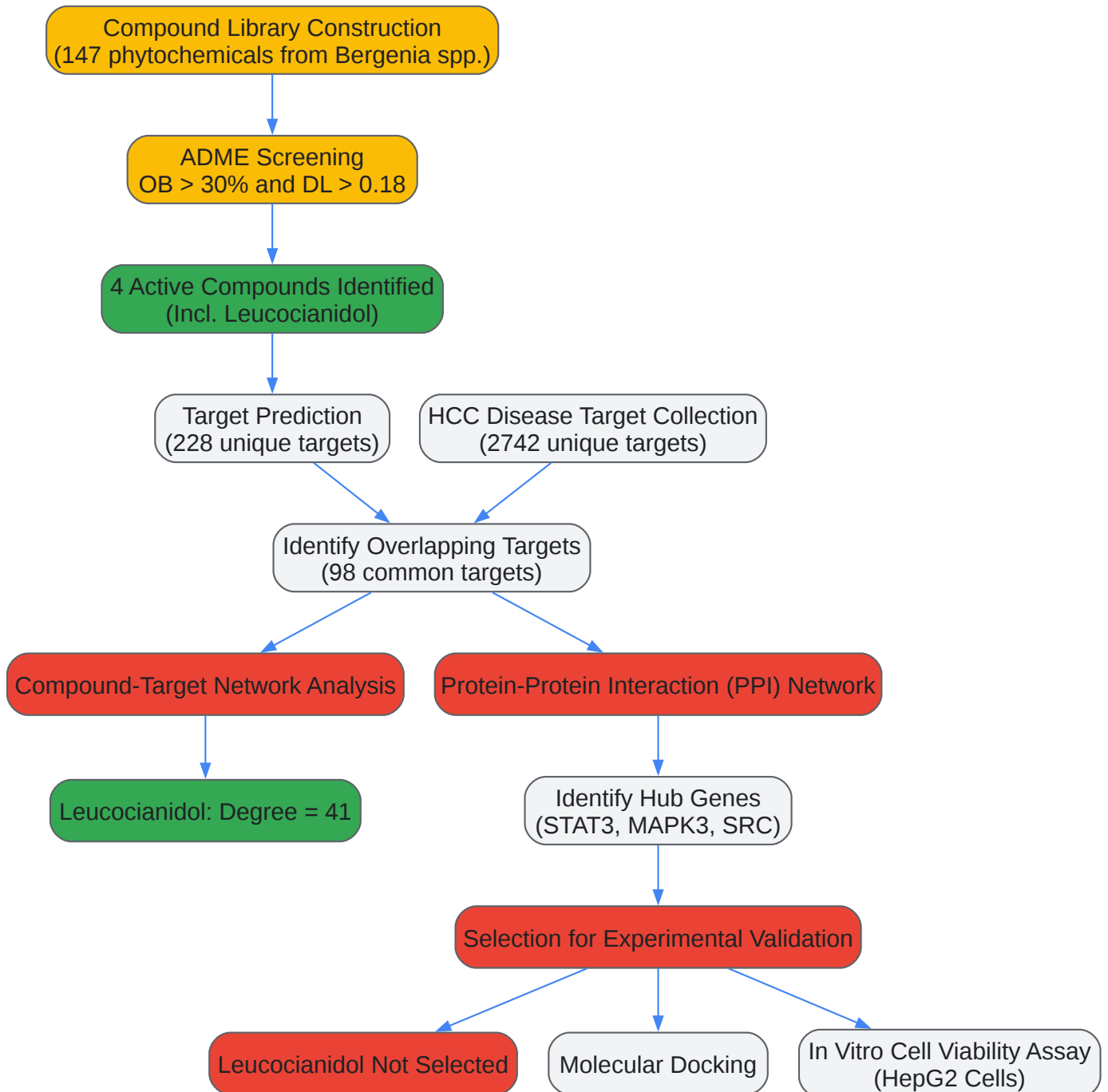
The table below summarizes the role and key findings for **leucocianidol** from a 2023 network pharmacology and molecular docking study aimed at exploring the mechanism of *Bergenia* species in treating HCC [1] [2].

Aspect	Findings for Leucocianidol
Source	One of four active phytochemicals selected from several <i>Bergenia</i> species (including <i>B. ciliata</i> and <i>B. purpurascens</i>) [1] [2].
Screening Criteria	Oral Bioavailability (OB) > 30%; Drug-Likeness (DL) > 0.18 [1] [2].
Pharmacokinetic Properties	OB: 30.84%; DL: 0.27; Molecular Weight: 306.29 g/mol [1] [2].
Network Topology (Degree)	Degree = 41, indicating interactions with 41 potential gene targets in the compound-target network [1] [2].
Experimental Validation	The study did not select leucocianidol for further experimental validation (e.g., molecular docking or cell viability assays). Subsequent analysis focused on (+)-catechin gallate and β-sitosterol [1] [2].

Detailed Experimental Workflow

The study followed a common and rigorous network pharmacology workflow to identify and preliminarily validate the active compounds. The diagram below outlines the key steps, highlighting where **leucocianidol** was included and where it was excluded from further analysis.

Network Pharmacology Workflow for Leucocianidol



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Based on this workflow, the following are the key experimental protocols cited in the study [1] [2]:

- **Bioactive Compound Screening:** Active compounds from *Bergenia* species were screened from database and literature-mined libraries using **Oral Bioavailability (OB \geq 30%)** and **Drug-likeness (DL \geq 0.18)** as key ADME (Absorption, Distribution, Metabolism, Excretion) criteria.
- **Target and Disease Gene Prediction:** Putative targets of the bioactive compounds were predicted using the **SwissTargetPrediction** and **STITCH** databases. HCC-related genes were collected from the **GeneCards** and **DisGeNET** databases.
- **Network Construction and Analysis:** A compound-target network was built using **Cytoscape software**. The **Network Analyzer** Cytoscape plug-in calculated topological parameters (e.g., **Degree**) to identify influential compounds and targets.
- **Protein-Protein Interaction (PPI) Analysis:** The common targets were input into the **STRING database** to build a PPI network, specifying *Homo sapiens* and a high confidence score (**0.700**). The resulting network was analyzed with Cytoscape.
- **Enrichment Analysis:** Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed on the 98 common targets using **R software** and the **ClusterProfiler package**.
- **Experimental Validation:** The top hub genes (**STAT3, MAPK3, SRC**) were validated via **molecular docking** using **AutoDock** software. The top compounds, **(+)-catechin gallate** and **β -sitosterol**, were further tested in **in vitro cell viability assays** on **HepG2 cells (human liver cancer cell line)** using a **CCK-8 assay** after 24 hours of treatment.

Interpretation and Insights for Researchers

Based on the available data, here are some key points for your research:

- **Promising Multi-Target Profile:** **Leucocianidol**'s high degree value (41) in the compound-target network suggests it has a **multi-targeting mechanism of action**, which is a key focus of network pharmacology and desirable for treating complex diseases like cancer [1] [2].
- **Lack of Direct Comparative Data:** This study does not offer a head-to-head comparison between **leucocianidol** and other similar compounds. Its potential was noted computationally but not pursued experimentally in this work.
- **Focus on Other Compounds:** In this particular study, **(+)-catechin gallate** (which showed the highest degree value of 47) and **β -sitosterol** were prioritized for further validation. These compounds demonstrated significant binding scores in molecular docking and reduced cell viability in experiments [1] [2].

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References

1. Underlying Mechanisms of *Bergenia* spp. to Treat ... [pmc.ncbi.nlm.nih.gov]

2. Underlying Mechanisms of *Bergenia* spp. to Treat ... [mdpi.com]

To cite this document: Smolecule. [Leucocianidol network pharmacology validation studies].

Smolecule, [2026]. [Online PDF]. Available at:

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